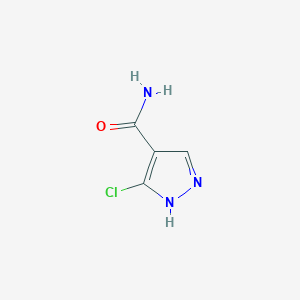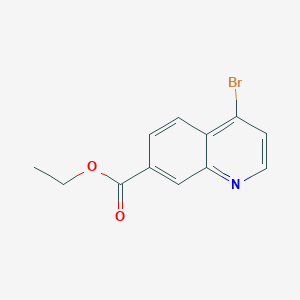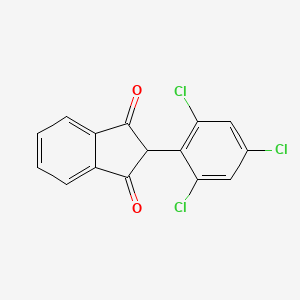
5-Chloro-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or amines under controlled conditions . The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Medicine: Explored for its antifungal and anticancer properties. .
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, disrupting the electron transport chain and inhibiting cellular respiration in fungal pathogens . This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues within the enzyme’s active site .
Comparación Con Compuestos Similares
- 5-Amino-1H-pyrazole-4-carboxamide
- 3,5-Dichloro-1H-pyrazole-4-carboxamide
- 1-Phenyl-1H-pyrazole-4-carboxamide
Comparison: 5-Chloro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Amino-1H-pyrazole-4-carboxamide, it exhibits different reactivity and biological activity profiles. The presence of the chlorine atom enhances its potential as a fungicide and enzyme inhibitor .
Propiedades
Fórmula molecular |
C4H4ClN3O |
|---|---|
Peso molecular |
145.55 g/mol |
Nombre IUPAC |
5-chloro-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8) |
Clave InChI |
JSNZLNFJOHJZIE-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)





